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molecular formula C12H16ClNO2 B8726149 Tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)acetate

Tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)acetate

Cat. No. B8726149
M. Wt: 241.71 g/mol
InChI Key: VHHJUBOPPLXTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238646B2

Procedure details

A mixture of tert-butyl 2-(6-chloro-5-methylpyridin-3-yl) acetate 86-6 (7.8 g, 32 mmol) and TFA (32 mL) in DCM (32 mL) was stirred at room temperature for 3 hours. The solution was adjusted to pH around 12 by sodium carbonate and extracted with dichloromethane. The aqueous phase was acidified to pH 3 by 1N HCl aqueous solution and stirred for 15 minutes. The suspension was extracted with dichloromethane (100 mL X3). The combined organic phases were washed with water and brine, dried over Na2SO4 and then dried to give 2-(6-chloro-5-methylpyridin-3-yl)acetic acid 86-7 as pale yellow solid. MS m/z 186.1 (M+1); 1H NMR 400 MHz (CD3Cl) δ 8.17(d, 1H, J=2.0 Hz), 7.55(d, 1H, J=2.0 Hz), 3.63(s, 2H), 2.38(s, 3H).
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([O:11]C(C)(C)C)=[O:10])=[CH:4][C:3]=1[CH3:16].C(O)(C(F)(F)F)=O.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
ClC1=C(C=C(C=N1)CC(=O)OC(C)(C)C)C
Name
Quantity
32 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
32 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with dichloromethane (100 mL X3)
WASH
Type
WASH
Details
The combined organic phases were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=C(C=N1)CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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